molecular formula C8H16O B1267733 1-(Propan-2-yl)cyclopentan-1-ol CAS No. 1462-05-1

1-(Propan-2-yl)cyclopentan-1-ol

Cat. No.: B1267733
CAS No.: 1462-05-1
M. Wt: 128.21 g/mol
InChI Key: PVHCTQIRJHNLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)cyclopentan-1-ol, also known as 1-Isopropylcyclopentanol, is an organic compound with the molecular formula C8H16O. It is a secondary alcohol with a cyclopentane ring substituted by an isopropyl group at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(Propan-2-yl)cyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Propan-2-yl)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of cyclopentane derivatives and other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and function .

Comparison with Similar Compounds

1-(Propan-2-yl)cyclopentan-1-ol can be compared with other similar compounds such as:

    Cyclopentanol: A primary alcohol with a cyclopentane ring.

    1-(Propan-2-yl)cyclopentanone: The corresponding ketone of this compound.

    Cyclopentyl chloride: A cyclopentane derivative with a chloride substituent.

Uniqueness: this compound is unique due to its secondary alcohol structure and the presence of an isopropyl group, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-propan-2-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)8(9)5-3-4-6-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHCTQIRJHNLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288136
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-05-1
Record name NSC54359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(propan-2-yl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Example 2, i-PrMgCl (3.30 mL; 3.30 mmol; 1.10 equiv) was reacted with cyclopentanone (252 mg; 3.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 9.09 mL, 3.00 mmol, 1.00 equiv), the conversion was complete after 5 min (GC monitoring). After workup and careful evaporation of the solvents under reduced pressure, the desired product was obtained as colorless oil (353 mg, 92%). The analytical data were found to be in accordance with the literature data.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
252 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.